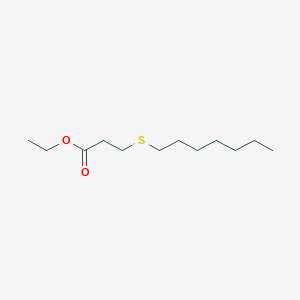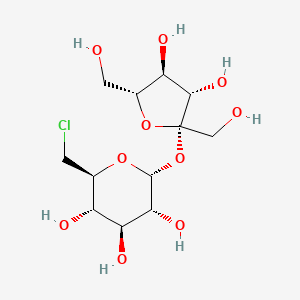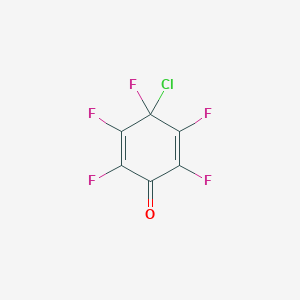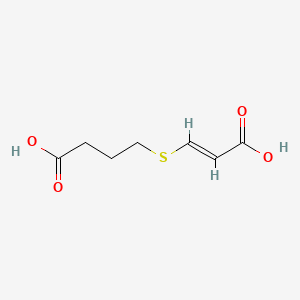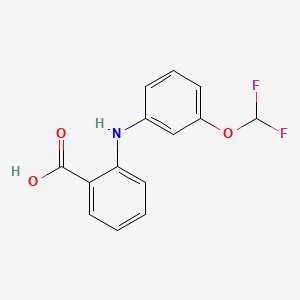
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring. Anthranilic acid derivatives are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthranilic acid with difluoromethyl ether in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves multi-step processes that include nitration, reduction, and substitution reactions. The specific conditions and reagents used can vary depending on the desired derivative and its applications .
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthranilic acid, N-(m-(difluoromethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The difluoromethoxy group can enhance its binding affinity and specificity towards certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
N-methylanthranilic acid: Contains a methyl group instead of the difluoromethoxy group.
N-phenylanthranilic acid: Contains a phenyl group instead of the difluoromethoxy group.
Uniqueness
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance its stability, reactivity, and binding affinity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
51679-45-9 |
|---|---|
Formule moléculaire |
C14H11F2NO3 |
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
2-[3-(difluoromethoxy)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO3/c15-14(16)20-10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
Clé InChI |
VHXVCZMDTOIYOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


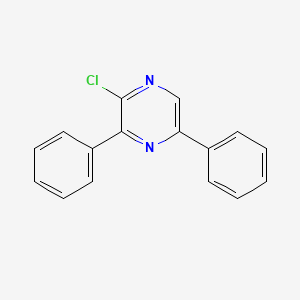
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)

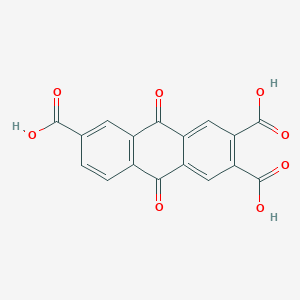
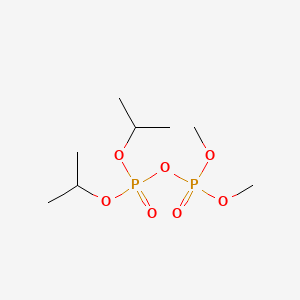
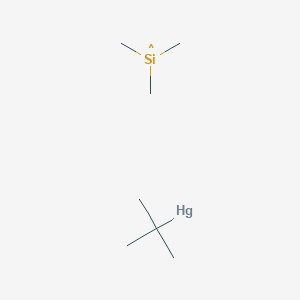
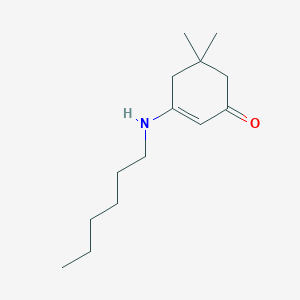

![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)
